Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-c]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrimidine ring.
Phenylpyrimidines: Compounds with a phenyl group attached to the pyrimidine ring, but lacking the pyrrolo moiety.
Acetamide derivatives: Compounds with an acetamide group attached to various heterocyclic cores.
Uniqueness
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide is unique due to its specific combination of the pyrrolo[1,2-c]pyrimidine core, phenyl group, and acetamide moiety.
Properties
CAS No. |
61736-30-9 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)17-15-8-14-7-13(9-18(14)10-16-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChI Key |
NAAWBKIACIVSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=CN2C=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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